Piflutixol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
54341-02-5 |
|---|---|
Molecular Formula |
C24H25F4NOS |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[1-[3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2 |
InChI Key |
CCUOZZURYIZOKX-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Isomeric SMILES |
C1CN(CCC1CCO)CC/C=C/2\C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Canonical SMILES |
C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F |
Other CAS No. |
54341-02-5 |
Synonyms |
6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene piflutixol piflutixol monohydrochloride piflutixol, (Z)-isome |
Origin of Product |
United States |
Chemical Synthesis and Analog Design for Research Purposes
Strategies for Piflutixol Synthesis
The synthesis of this compound, chemically known as (Z)-2-(trifluoromethyl)-9-(3-(4-(2-hydroxyethyl)piperidino)propylidene)thioxanthene, involves a multi-step process. A key starting material for this synthesis is 2-(trifluoromethyl)thioxanthen-9-one (B139428). This intermediate can be synthesized through the condensation of o-mercaptobenzoic acid with p-chlorobenzotrifluoride, followed by a cyclization reaction.
One common strategy to introduce the propylidene side chain is through a Grignard reaction. The 2-(trifluoromethyl)thioxanthen-9-one is reacted with a suitable Grignard reagent, such as 3-chloropropylmagnesium bromide. This is then followed by dehydration to form the exocyclic double bond. The final step involves the nucleophilic substitution of the terminal chlorine atom with 1-(2-hydroxyethyl)piperazine to yield this compound. The reaction scheme typically results in a mixture of (Z) and (E) isomers, which then require separation.
An alternative approach involves the Wittig reaction, where 2-(trifluoromethyl)thioxanthen-9-one is reacted with a phosphonium (B103445) ylide containing the desired side chain. This method can offer better control over the stereochemistry of the double bond, favoring the formation of the desired (Z)-isomer.
Stereochemical Aspects of this compound and Thioxanthene (B1196266) Analogs in Relation to Biological Activity
The biological activity of thioxanthene derivatives, including this compound, is critically dependent on their stereochemistry. The presence of the exocyclic double bond results in geometric isomerism, leading to the existence of (Z) (cis) and (E) (trans) isomers. For this compound and related thioxanthene antipsychotics, the (Z)-isomer is generally the more pharmacologically active form.
The spatial arrangement of the side chain in relation to the tricyclic thioxanthene ring system is crucial for effective binding to dopamine (B1211576) receptors, particularly the D2 receptor subtype. The (Z)-isomer of this compound is understood to possess the correct conformation to interact optimally with the binding pocket of the D2 receptor. This stereoselectivity is a common feature among thioxanthene antipsychotics.
The enhanced activity of the (Z)-isomer is attributed to the specific orientation of the terminal amino group of the side chain, which is thought to mimic the spatial position of the amino group in dopamine. This allows for a more favorable interaction with key amino acid residues within the dopamine receptor.
| Isomer | Dopamine D2 Receptor Affinity (Ki, nM) |
| (Z)-Piflutixol | Data not available in searched sources |
| (E)-Piflutixol | Data not available in searched sources |
Radiosynthesis of this compound for Ligand Binding and Neuroimaging Studies
The development of radiolabeled versions of this compound is essential for its use as a research tool in ligand binding assays and for in vivo neuroimaging techniques such as Positron Emission Tomography (PET).
Tritium (B154650) Labeling for Ligand Binding Assays
This compound has been radiolabeled with tritium ([³H]) to create [³H]this compound. This tritiated ligand is a valuable tool for in vitro receptor binding assays to study dopamine receptors. The synthesis of [³H]this compound typically involves the catalytic reduction of a suitable precursor containing a double or triple bond with tritium gas. Alternatively, a precursor with a leaving group can be displaced by a tritiated nucleophile.
[³H]this compound allows for the characterization of dopamine receptor binding sites in brain tissue preparations. Through saturation binding experiments, researchers can determine the density of receptors (Bmax) and the affinity of the radioligand for the receptor (Kd). Competition binding assays, where a non-labeled compound competes with [³H]this compound for binding, can be used to determine the affinity of other drugs for the dopamine receptor.
| Radioligand | Application | Key Parameters |
| [³H]this compound | In vitro dopamine receptor binding assays | Kd, Bmax |
Specific binding parameters for [³H]this compound are determined experimentally and can vary depending on the tissue preparation and assay conditions.
Radiosynthesis for PET Neuroimaging
For in vivo neuroimaging with PET, radiolabeling with positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) is required. The short half-lives of these isotopes (¹¹C: ~20 minutes, ¹⁸F: ~110 minutes) necessitate rapid and efficient radiosynthesis methods.
The synthesis of [¹¹C]this compound would likely involve the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. For example, a desmethyl precursor of the hydroxyethyl (B10761427) side chain could be reacted with a ¹¹C-methylating agent.
The synthesis of [¹⁸F]this compound would typically involve the nucleophilic substitution of a leaving group (e.g., tosylate, mesylate, or a halogen) on a precursor molecule with [¹⁸F]fluoride. A common strategy would be to introduce the [¹⁸F]fluoroethyl group to the piperazine (B1678402) nitrogen in the final step of the synthesis.
Despite the potential utility of [¹¹C]this compound or [¹⁸F]this compound as PET radiotracers for imaging dopamine receptors in the living brain, there is currently no available literature detailing their successful synthesis and application in neuroimaging studies. The development of such radiotracers would be a valuable contribution to the field of neuroscience, enabling non-invasive studies of dopamine receptor distribution and occupancy in various neuropsychiatric disorders.
Receptor Pharmacology and Molecular Interaction Studies of Piflutixol
Dopamine (B1211576) Receptor Binding Profile and Selectivity
Piflutixol's interaction with dopamine receptors is a key aspect of its pharmacological profile. Like other thioxanthene (B1196266) antipsychotics, it exhibits affinity for both D1-like and D2-like dopamine receptor families. The cis-(Z)-isomer of thioxanthene derivatives is generally the more pharmacologically active form.
Affinity and Specificity for Dopamine D2 Receptors
The dopamine D2 receptor is a primary target for many antipsychotic medications. This compound, in its active cis-(Z)-isomeric form, is a potent antagonist of the D2 receptor. For the closely related compound, cis-(Z)-flupentixol, a high binding affinity for the D2 receptor has been reported, with a Ki value of 0.38 nM. This high affinity underscores the significant interaction of this class of compounds with D2 receptors, which is believed to be central to their antipsychotic effects.
Differential Characterization of D1 and D2 Receptor Subpopulations
Research on thioxanthene derivatives suggests a relatively balanced affinity for both D1 and D2 receptors. For instance, cis-(Z)-flupentixol has been shown to be an antagonist at both D1 and D2 receptors with approximately equal affinity. This dual antagonism is a distinguishing feature of some thioxanthenes compared to other antipsychotics that may show a higher selectivity for the D2 receptor. This balanced profile may have implications for the therapeutic and side-effect profile of these compounds.
Interactions with Non-Dopaminergic Neurotransmitter Receptors
Beyond the dopaminergic system, this compound's pharmacological profile is shaped by its interactions with other neurotransmitter systems, including serotonergic and noradrenergic receptors.
Noradrenergic Receptor Interactions (e.g., α1-adrenergic)
Thioxanthene derivatives, including compounds structurally similar to this compound, are also known to interact with α1-adrenergic receptors. This interaction typically manifests as antagonism. While specific Ki values for this compound at α1-adrenergic receptors are not available, this interaction is a recognized characteristic of the thioxanthene class. Blockade of α1-adrenergic receptors can contribute to some of the cardiovascular side effects, such as orthostatic hypotension, observed with these drugs.
Data Tables
Table 1: Dopamine Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| Dopamine D1 | Data not available |
| Dopamine D2 | Data not available |
Table 2: Serotonin (B10506) Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT1A | Data not available |
| 5-HT2A | Data not available |
| 5-HT2C | Data not available |
Table 3: Noradrenergic Receptor Binding Affinities of this compound
| Receptor Subtype | Binding Affinity (Ki) |
| α1-adrenergic | Data not available |
Histamine (B1213489) Receptor Interactions
Muscarinic Cholinergic Receptor Interactions
Similar to its interaction with histamine receptors, this compound is expected to exhibit affinity for muscarinic cholinergic receptors. Thioxanthenes and phenothiazines, the chemical classes to which this compound belongs, are known to act as antagonists at these receptors. nih.gov This antagonism is responsible for the anticholinergic side effects associated with these medications. A study on the binding of various antidepressant drugs, some structurally similar to this compound, revealed potent antagonism at muscarinic acetylcholine (B1216132) receptors. nih.gov Research on phenothiazine metabolites has also shown significant binding affinities for muscarinic receptors. nih.govosti.gov While direct Ki values for this compound at the five muscarinic receptor subtypes (M1-M5) are not specified in the reviewed literature, its structural characteristics strongly suggest an interaction with these receptors.
GABAergic Receptor Modulation
The interaction of this compound with the GABAergic system, particularly the GABA-A receptor, is not well-documented in publicly accessible research. GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system and are targets for various drugs that cause sedation and anxiolysis through positive allosteric modulation. wikipedia.orgnih.govpatsnap.comdrugbank.com This modulation enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron. wikipedia.orgpatsnap.com While some antipsychotic drugs may indirectly influence GABAergic transmission, direct and significant modulation of GABA-A receptors by this compound has not been a prominent finding in the available literature.
Glutamatergic Receptor Assessment (e.g., AMPA, Kainate)
The glutamatergic system, particularly the ionotropic AMPA and kainate receptors, is fundamental for excitatory synaptic transmission and plasticity in the brain. nih.govbohrium.com There is currently a lack of specific data on the direct interaction of this compound with AMPA and kainate receptors. The primary mechanism of action of thioxanthene antipsychotics is centered on dopamine receptor antagonism, and significant direct effects on glutamatergic ionotropic receptors are not a defining characteristic of this drug class.
Mechanisms of G-Protein Coupling and Post-Receptor Signal Transduction
This compound, like other antipsychotics that target G-protein coupled receptors (GPCRs), exerts its effects by modulating intracellular signaling cascades. The binding of a ligand to a GPCR initiates a conformational change that activates heterotrimeric G-proteins, which in turn regulate the activity of effector enzymes and ion channels. nih.govyoutube.com
Modulation of Dopamine-Sensitive Adenylate Cyclase Activity
A key mechanism of action for this compound is its potent antagonism of dopamine receptors, specifically the D1 and D2 subtypes. nih.gov The D1 receptor is coupled to a stimulatory G-protein (Gs) that activates adenylate cyclase, while the D2 receptor is coupled to an inhibitory G-protein (Gi) that inhibits this enzyme. youtube.com Antipsychotic drugs, including thioxanthenes, are potent inhibitors of dopamine-stimulated adenylate cyclase activity. nih.gov This inhibition is competitive with respect to dopamine. nih.gov
Biochemical studies have shown that thioxanthene neuroleptics, such as cis(Z)-flupenthixol and this compound, have a high affinity for D1 receptors that are coupled to adenylate cyclase. nih.gov By blocking the activation of D1 receptors by dopamine, this compound effectively reduces the dopamine-sensitive activation of adenylate cyclase. While a specific IC50 value for this compound's inhibition of dopamine-sensitive adenylate cyclase is not provided in the reviewed literature, its high affinity for D1 receptors suggests it is a potent inhibitor of this enzyme's activity in the presence of dopamine.
Influence on Cyclic AMP Regulation
The modulation of dopamine-sensitive adenylate cyclase by this compound directly impacts the intracellular levels of cyclic adenosine monophosphate (cAMP). As a potent antagonist of D1 receptors, which stimulate adenylate cyclase, this compound leads to a decrease in the production of cAMP in response to dopamine. Conversely, by blocking D2 receptors, which inhibit adenylate cyclase, this compound can lead to a disinhibition of the enzyme, potentially increasing cAMP levels. The net effect of this compound on cAMP regulation is a complex interplay of its affinities for D1 and D2 receptors and the prevailing dopaminergic tone. Agonists that operate through the adenylate cyclase pathway can influence cellular processes by modulating cAMP levels. medchemexpress.comnih.gov The ability of this compound to interfere with dopamine's regulation of adenylate cyclase is a cornerstone of its therapeutic action.
Interactive Data Table: this compound Receptor Interactions
| Receptor Family | Receptor Subtype | Interaction Type | This compound Affinity (Ki) | Reference |
| Dopamine | D1 | Antagonist | High affinity | nih.gov |
| Dopamine | D2 | Antagonist | High affinity | nih.gov |
| Histamine | H1 | Antagonist | Expected to be significant | Inferred from class |
| Muscarinic | M1-M5 | Antagonist | Expected to be significant | Inferred from class |
| GABAergic | GABA-A | No significant direct modulation reported | Not applicable | - |
| Glutamatergic | AMPA, Kainate | No significant direct interaction reported | Not applicable | - |
Interactive Data Table: this compound and Downstream Signaling
| Signaling Pathway | Effect of this compound | Mechanism | Reference |
| Dopamine-Sensitive Adenylate Cyclase | Inhibition of dopamine-stimulated activity | Antagonism of D1 dopamine receptors | nih.govnih.gov |
| Cyclic AMP (cAMP) Regulation | Attenuation of dopamine-stimulated cAMP production | Inhibition of D1-mediated adenylate cyclase activation | Inferred from D1 antagonism |
Neurochemical and Cellular Mechanisms of Action in Preclinical Investigations
Effects on Neurotransmitter Turnover and Metabolism in Animal Brain Regions
No studies detailing the impact of Piflutixol on the turnover and metabolism of key neurotransmitters in various brain regions of animal models were identified.
There is no available research data on the effects of this compound on the levels of the dopamine (B1211576) metabolites 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), which are critical indicators of dopamine turnover.
Information regarding the influence of this compound on noradrenaline turnover in preclinical animal models is not present in the reviewed scientific literature.
Modulation of Neurotransmitter Release (e.g., Acetylcholine)
No in vitro or in vivo studies demonstrating the modulatory effects of this compound on the release of neurotransmitters, such as acetylcholine (B1216132), could be located.
Regional Brain Distribution of this compound Receptor Binding in Animal Models
Autoradiographic or other neuroimaging studies mapping the specific binding sites of this compound in different regions of the animal brain have not been published.
Cellular and Subcellular Localization of this compound Binding Sites (in research models)
There is a lack of research identifying the precise cellular and subcellular compartments where this compound binding occurs in research models.
Preclinical Pharmacological Models and Associated Research Paradigms
In Vitro Assay Systems for Piflutixol Characterization
In vitro studies provide a controlled environment to investigate the direct interactions of this compound with specific molecular targets, primarily receptors and enzymes. These assays are fundamental in determining the compound's affinity, potency, and selectivity.
Radioligand Binding Assays (e.g., Saturation, Competition, Displacement)
Radioligand binding assays are a cornerstone of in vitro pharmacological research, offering sensitive and quantitative data on receptor expression and ligand affinity. These assays typically involve incubating a tissue preparation (such as membrane homogenates or cells) with a radiolabeled ligand that specifically binds to the target receptor. By measuring the amount of bound radioactivity, researchers can determine binding characteristics. nih.govgiffordbioscience.comsygnaturediscovery.com
Three primary types of radioligand binding experiments are commonly employed: saturation, competition (or displacement), and kinetic studies. nih.govgiffordbioscience.comresearchgate.net Saturation experiments involve increasing concentrations of the radioligand to determine the maximum number of binding sites (Bmax) and the radioligand's equilibrium dissociation constant (Kd), which reflects its affinity for the receptor. nih.govgiffordbioscience.comresearchgate.net Competition experiments assess the affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to inhibit the binding of a fixed concentration of the radioligand. nih.govgiffordbioscience.comresearchgate.net Kinetic experiments determine the association and dissociation rates of a radioligand from its receptor. nih.govresearchgate.net
This compound has been studied using radioligand binding assays, particularly in the context of dopamine (B1211576) receptors. For instance, tritium-labeled this compound ([³H]this compound) has been used as a ligand to characterize dopamine D1 receptors in rat striatum. nih.govosti.gov Studies have shown that the binding capacity of [³H]this compound is in agreement with published values for other ligands like [³H]flupentixol. researchgate.netnih.govosti.gov Furthermore, the selective dopamine D1 receptor antagonist SCH 23390 has been shown to displace [³H]this compound from rat striatal receptor sites, supporting the use of [³H]this compound as a D1 ligand. researchgate.netnih.govosti.gov Repeated administration of cis-flupenthixol has been shown to increase the number of dopamine D1 receptors in the striatum, as assessed by enhanced [³H]this compound binding. nih.govresearchgate.net
Functional Assays (e.g., Adenylate Cyclase Activity, Acetylcholine (B1216132) Release Inhibition)
Functional assays are used to evaluate the biological response elicited by a compound's interaction with its target, providing insights into its efficacy (agonist, antagonist, or modulator). These assays measure downstream signaling events or physiological processes affected by receptor activation or inhibition.
This compound has been investigated in functional assays, notably those assessing dopamine-sensitive adenylate cyclase activity. Adenylate cyclase is an enzyme that produces cyclic AMP (cAMP), a key second messenger in many signaling pathways, including those mediated by some dopamine receptors. nih.govnih.gov this compound has been identified as a very potent inhibitor of dopamine-stimulated adenylate cyclase in rat striatum in vitro. nih.govresearchgate.net This finding aligns with its profile as a dopamine receptor antagonist.
While the provided search results primarily highlight this compound's effects on dopamine receptors and adenylate cyclase, functional assays can also include the assessment of neurotransmitter release inhibition, such as acetylcholine release. Muscarinic acetylcholine receptors, which are G protein-coupled receptors, mediate various cellular responses, including the modulation of adenylate cyclase and the release of neurotransmitters. uniprot.orgnih.govmdpi.com Although direct studies on this compound's effect on acetylcholine release were not prominently featured in the search results, such assays are standard tools in pharmacological profiling to understand a compound's broader impact on neurotransmitter systems. mdpi.commetu.edu.tr
In Vitro Pharmacological Profiling across Receptor Panels
Pharmaceutical companies commonly utilize such panels for early safety pharmacology assessment and to guide lead optimization in drug discovery. reactionbiology.comnih.goveurofinsdiscovery.com While specific detailed data for this compound's profiling across extensive panels were not extensively detailed in the search results, the compound's known activity at dopamine receptors suggests it would be included in panels designed to assess neuroreceptor interactions. Studies comparing this compound's binding to dopamine D1 and D2 receptors, for example, contribute to this profiling by demonstrating its relative affinities for different receptor subtypes. jneurosci.orggoogle.com The use of [³H]this compound as a D1 ligand and [³H]spiperone as a D2 ligand in binding studies allows for the comparison of affinities of compounds like this compound for these distinct receptor subtypes. nih.govosti.govnih.govnih.gov
In Vivo Animal Models for Pharmacological Research
In vivo animal models, particularly using rodents like rats and mice, are essential for evaluating the effects of this compound on complex biological systems and behaviors. These models can recapitulate aspects of human physiological and pathological conditions and are used to assess a compound's efficacy and understand its mechanisms of action in a living organism. criver.comnih.govmdpi.comconicet.gov.ar
Rodent Models (e.g., Rats, Mice) in Neurochemical and Behavioral Studies
Rats and mice are widely used in neurochemical and behavioral studies due to their genetic tractability, relatively short life cycles, and the availability of various well-characterized behavioral paradigms. criver.comnih.govconicet.gov.armdpi.com These models allow researchers to investigate how this compound affects neurotransmitter levels, receptor occupancy in the brain, and complex behaviors relevant to neurological and psychiatric conditions. sygnaturediscovery.comresearchgate.netcriver.com
Neurochemical studies in rodents can involve techniques such as microdialysis to measure neurotransmitter release or post-mortem analysis of brain tissue to assess receptor binding or enzyme activity following this compound administration. criver.com Behavioral studies cover a wide range of assessments, from basic motor activity to more complex cognitive and emotional behaviors. nih.govmdpi.com
This compound has been studied in both rats and mice to evaluate its neuroleptic properties. It has been shown to inhibit behaviors induced by dopaminergic agonists like methylphenidate, amphetamine, and apomorphine (B128758) in these species. nih.gov Studies in rats have also investigated the impact of repeated this compound administration on dopamine receptor sensitivity and behavioral responses. nih.govnih.gov
Behavioral Phenotyping in Response to this compound Administration (e.g., Conditioned Avoidance Response, Stereotypy, Circling Behavior)
Behavioral phenotyping involves systematically assessing an animal's behavior in response to a compound. Specific behavioral tests are used to probe different aspects of neurological function and to identify potential therapeutic effects or side effects.
The conditioned avoidance response (CAR) test is a common paradigm used to screen for antipsychotic-like activity. wikipedia.org In this test, animals learn to perform a specific behavior (e.g., moving to another compartment) to avoid an aversive stimulus (e.g., electric shock) that is preceded by a conditioned stimulus (e.g., a tone or light). wikipedia.org Drugs with antipsychotic properties typically suppress the conditioned avoidance response without affecting the ability to escape the unconditioned stimulus. wikipedia.org this compound has been shown to inhibit conditioned avoidance reaction in rats. nih.govresearchgate.net Studies have also investigated the development of tolerance to the inhibitory effect of this compound on conditioned avoidance response upon repeated administration in rats. nih.gov
Stereotypy refers to the repetitive, purposeless behaviors that can be induced by dopaminergic agonists. researchgate.net Inhibition of drug-induced stereotypies is another behavioral endpoint used to evaluate the potential antipsychotic activity of compounds. wikipedia.org this compound is a very potent inhibitor of methylphenidate-induced stereotypies in mice and amphetamine and apomorphine-induced stereotypies in rats. nih.govresearchgate.net Changes in apomorphine-induced stereotypy following neuroleptic treatment have been correlated with changes in dopamine receptor numbers. nih.govresearchgate.net
Circling behavior, or rotation, can be observed in rodents, particularly in models of asymmetrical dopamine depletion, such as the unilateral 6-hydroxydopamine (6-OHDA) lesion model in rats. nih.govcore.ac.uk Administration of dopaminergic agonists can induce circling behavior in these lesioned animals, with the direction of circling depending on the side of the lesion and the type of dopamine receptor activated. nih.govresearchgate.netyoutube.com While the provided search results mention circling behavior in the context of dopamine receptor agonists and antagonists nih.govresearchgate.netyoutube.com, specific detailed findings on this compound's effects on circling behavior were not extensively available, though its potent dopamine receptor antagonist activity suggests it would likely counteract agonist-induced circling.
Here is a summary table of some in vitro and in vivo findings related to this compound:
| Assay Type | Model/Species | Key Finding |
| Radioligand Binding (D1) | Rat Striatum Membranes | [³H]this compound binds to D1 receptors. researchgate.netnih.govosti.gov |
| Radioligand Binding (D1) | Rat Striatum Membranes | Displaced by SCH 23390. researchgate.netnih.govosti.gov |
| Functional Assay (Adenylate Cyclase) | Rat Striatum Homogenates | Potent inhibitor of dopamine-stimulated adenylate cyclase. nih.govresearchgate.net |
| Behavioral (Stereotypy) | Mice | Inhibits methylphenidate-induced stereotypies. nih.govresearchgate.net |
| Behavioral (Stereotypy) | Rats | Inhibits amphetamine and apomorphine-induced stereotypies. nih.govresearchgate.net |
| Behavioral (CAR) | Rats | Inhibits conditioned avoidance reaction. nih.govresearchgate.net |
| Behavioral (CAR) | Rats | Tolerance observed upon repeated administration. nih.gov |
Structure Activity Relationship Sar Studies of Piflutixol and Thioxanthene Derivatives
Rational Design and Synthesis of Novel Piflutixol Analogs for Enhanced Research Utility
The rational design and synthesis of novel this compound analogs are fundamentally guided by Structure-Activity Relationship (SAR) studies of the thioxanthene (B1196266) scaffold. These studies aim to elucidate the relationship between specific structural features of thioxanthene derivatives and their biological activities, thereby enabling the targeted design of compounds with enhanced or altered properties for specific research applications. The thioxanthene nucleus, common to this compound and other related compounds like flupentixol and zuclopenthixol, consists of a tricyclic structure with a sulfur atom at position 10 and a double bond typically at position 9, which can lead to geometric stereoisomers (Z- and E-forms) encyclopedia.pubcambridge.org.
SAR studies on thioxanthene derivatives have highlighted the critical role of substituents at various positions, particularly the side chain at position 9 and modifications to the tricyclic ring system, in determining pharmacological activity, including affinity and selectivity for different receptors, such as dopamine (B1211576) receptors cambridge.orgnih.gov. For instance, the neuroleptic potency of synthesized thioxanthenes has been shown to depend significantly on the structure of the side chain at position 9. Compounds featuring β-hydroxyethylpiperazinopropyl or β-hydroxyethylpiperidinopropyl side chains have demonstrated higher neuroleptic potency compared to those with a dimethylaminopropyl side chain nih.gov. This suggests that modifying the side chain in this compound analogs could be a strategy to modulate their activity for specific research probes.
Rational design approaches leverage this SAR information to predict how structural changes will influence the analog's interaction with biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and 3D pharmacophore modeling are employed to build predictive models based on molecular descriptors and experimental activity data researchgate.netpharmacologymentor.com. These computational methods can guide the design process by identifying key structural features and spatial arrangements necessary for desired activity or selectivity pharmacologymentor.com. For example, 3D pharmacophore modeling can identify the essential structural features required for binding to a specific receptor, informing the design of analogs that are predicted to interact strongly or selectively with that target pharmacologymentor.com.
The synthesis of novel thioxanthene derivatives, serving as a basis for this compound analog synthesis, often involves multi-step reaction pathways. A common approach includes the preparation of the thioxanthene backbone followed by the introduction of specific substituents or side chains at desired positions ontosight.ai. Recent research has explored the synthesis of halogen-substituted thioxanthenes, demonstrating methods for introducing halogens at positions like the 2-position acs.orgacs.org. These halogenated derivatives can serve as intermediates for further functionalization, allowing for the attachment of new groups to introduce novel functionalities and potentially enhance biological activity acs.orgacs.org. Intramolecular Friedel-Crafts alkylation has been utilized as a method to synthesize new 9-aryl/alkyl thioxanthene derivatives acs.orgacs.org.
Further research into thioxanthene analogs has also explored coupling the thioxanthene core with other moieties, such as cysteine, to evaluate altered biological activities like anticancer, antioxidant, and anti-inflammatory effects acs.orgnih.govmdpi.com. These studies demonstrate that conjugating the thioxanthene structure with other biologically active molecules can lead to compounds with novel or enhanced research utility beyond their typical antipsychotic profiles acs.orgnih.govmdpi.com. For instance, certain cysteine-coupled thioxanthene analogues have shown promising activity in inhibiting cancer cell lines and exhibiting antioxidant properties nih.govmdpi.com.
The synthesis of these novel analogs allows researchers to systematically investigate the impact of specific structural modifications on the compound's interaction with various biological targets, providing valuable data for refining SAR models and developing more selective and potent research tools.
While specific detailed data tables for this compound analogs were not extensively found within the search results, the principles and synthetic strategies applied to related thioxanthene derivatives are directly applicable. Studies on thioxanthene analogs have reported biological activities such as inhibition against cancer cell lines and antioxidant potential for synthesized derivatives nih.govmdpi.com. For example, one study reported the following activities for synthesized thioxanthene derivatives coupled with cysteine nih.gov:
| Compound | Activity Against Caco-2 Cells (IC50) | Activity Against Hep G2 Cells (IC50) | Antioxidant Activity (IC50) | COX-2 Inhibition (IC50) |
| Compound 3 (9-phenyl-9H-thioxanthen-9-ol) | 9.6 ± 1.1 nM | Not reported | Not reported | Not reported |
| Compound 2 | Not reported | 161.3 ± 41 nM | Not reported | Not reported |
| Compound 4 | Not reported | Not reported | 15.44 ± 6 nM | Not reported |
| Compound 7 (S-(9-phenyl-9H-thioxanthen-9-yl)-l-cysteine) | Not reported | Not reported | Not reported | 4.37 ± 0.78 nM |
Another study on trifluoromethyl thioxanthene derivatives also reported various biological activities mdpi.com:
| Compound | Antioxidant Potential (DPPH scavenging at 80 µg/mL) | Pancreatic Lipase Inhibition (IC50) | Anticancer Activity (HeLa cells, IC50) | COX-2 Inhibition (IC50) |
| Compound 3 | 46.6% | 277.0 µM | Not reported | 27.4 nM |
| Compound 4 | Not reported | 100.6 ± 7.3 µM | Not reported | 6.5 nM |
| Compound 1 | Not reported | 176.0 µM | 87.8 nM | 12.3 nM |
| Compound 2 | Not reported | 110.6 ± 7.5 µM | Not reported | Not reported |
Analytical Methods for Piflutixol in Research Settings
Radioligand Assay Techniques (e.g., Scintillation Proximity Assay, Filtration Assays)
Radioligand binding assays are a fundamental tool in studying the interaction of ligands, such as Piflutixol, with their target receptors. These assays are considered a gold standard for measuring the affinity of ligand binding due to their robustness and sensitivity. giffordbioscience.com There are typically three main types of radioligand binding assays: competitive, saturation, and kinetic. giffordbioscience.comresearchgate.net Competitive assays determine the relative affinities (Ki values) of unlabeled compounds by measuring their ability to inhibit the binding of a fixed concentration of a radiolabeled ligand. giffordbioscience.com Saturation assays are used to determine the density of binding sites (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. giffordbioscience.comsygnaturediscovery.com Kinetic assays provide information on the association and dissociation rates of a radiolabeled ligand from a receptor. giffordbioscience.com
Two common formats for radioligand binding assays are filtration assays and Scintillation Proximity Assays (SPA). giffordbioscience.com
Filtration assays involve incubating a membrane homogenate or cultured cells containing the receptor with a radioligand and any competing test compound. giffordbioscience.com After reaching equilibrium, the receptor-bound radioligand is separated from the unbound ligand by vacuum filtration through filters, often made of glass fiber. giffordbioscience.comingentaconnect.comnih.gov The filters, retaining the bound radioactivity, are then washed to remove non-specifically bound ligand, and the radioactivity on the filters is measured using a scintillation counter. ingentaconnect.comnih.gov This method is effective for membrane-bound receptors as the membrane fragments are trapped by the filters. giffordbioscience.com this compound has been used in filtration assays, for example, to define specific binding in studies involving other radioligands like [3H]SCH-23390 in D1 dopaminergic binding assays. ingentaconnect.com It has also been used as a radioligand itself in certain assays. researchgate.net
Scintillation Proximity Assay (SPA) is a homogeneous technique that eliminates the need for a physical separation step, such as filtration, between bound and free ligand. mdpi.comnih.govnih.govrevvity.co.jp In SPA, the scintillant is incorporated into small beads or the base of microplates. mdpi.comnih.govrevvity.co.jp When a radiolabeled ligand binds to a molecule (like a receptor) immobilized on or near the surface of these beads or the plate, the energy emitted by the radioisotope upon decay is close enough to stimulate the scintillant, producing light that can be detected. mdpi.comnih.govrevvity.co.jpresearchgate.net Unbound radioligand in the solution is too far from the scintillant to generate a signal. nih.govrevvity.co.jp This proximity-dependent detection makes SPA suitable for high-throughput screening. nih.govrevvity.co.jp SPA is versatile and can be applied to study various biological interactions, including receptor-ligand binding. mdpi.comnih.govrevvity.co.jp
Quantitative Autoradiography for Receptor Localization
Quantitative autoradiography is a technique used to visualize and quantify the distribution and density of specific binding sites, such as receptors, in tissue sections. walterstumpf.comumich.edunih.govpsu.edu This method involves incubating tissue sections with a radiolabeled ligand that binds to the receptor of interest. umich.edunih.gov After incubation and washing to remove unbound ligand, the tissue sections are placed in close contact with a radiation-sensitive film or imaging plate. umich.edunih.gov The radioactive decay of the bound ligand exposes the film, creating an image (autoradiogram) where the intensity of the signal is proportional to the concentration of binding sites in different areas of the tissue. umich.edupsu.edu Quantitative analysis of the autoradiogram using densitometry or image analysis software allows for the determination of receptor density in specific brain regions or tissues. walterstumpf.comnih.govpsu.edu This technique is valuable for understanding the anatomical distribution of receptors targeted by compounds like this compound. walterstumpf.comumich.edu Studies have utilized quantitative autoradiography to map the distribution of various neurotransmitter receptors in the brain. nih.govpsu.edunih.gov
Chromatographic and Spectroscopic Methods for Research Sample Purity and Quantification (general research practices)
Chromatographic and spectroscopic methods are widely used in research for the purification, identification, and quantification of chemical compounds, including this compound. These techniques are essential for ensuring the purity of research samples and accurately determining the concentration of the compound in various matrices.
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), are separation techniques that exploit the differential partitioning of compounds between a stationary phase and a mobile phase. unl.eduresearchgate.netrotachrom.com HPLC is commonly used for the separation and quantification of non-volatile or thermally labile compounds, offering high accuracy, speed, and sensitivity. researchgate.netauctoresonline.org GC is suitable for volatile or semi-volatile compounds. researchgate.netauctoresonline.org TLC is often used for qualitative analysis, purity checks, and preparative separations. unl.eduresearchgate.net These methods can be coupled with various detectors, including spectroscopic detectors, for compound identification and quantification. auctoresonline.org
Spectroscopic methods analyze the interaction of electromagnetic radiation with matter to gain information about the structure and concentration of a compound. spectroscopyonline.comlla-instruments.de Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used in pharmaceutical research. spectroscopyonline.commdpi.comlabmanager.com UV-Vis spectroscopy measures the absorbance of light in the UV and visible regions, useful for quantifying compounds with chromophores. spectroscopyonline.comlabmanager.com IR spectroscopy provides information about the functional groups present in a molecule based on characteristic vibrational frequencies. spectroscopyonline.commdpi.comlabmanager.com NMR spectroscopy provides detailed structural information about a molecule. spectroscopyonline.commdpi.comlabmanager.com Mass Spectrometry (MS) measures the mass-to-charge ratio of ions, providing molecular weight information and fragmentation patterns that aid in identification. nih.gov When coupled with chromatography (e.g., LC-MS or GC-MS), these techniques offer powerful tools for the separation, identification, and quantification of complex mixtures and trace analysis. nih.govauctoresonline.org These general practices are applicable to the analysis of this compound in various research contexts to ensure sample integrity and accurate measurements.
Research Applications and Future Directions for Piflutixol Studies
Piflutixol as a Definitive Tool for Dopamine (B1211576) Receptor Subtype Delineation
This compound has been instrumental in the delineation of dopamine receptor subtypes, particularly the D1-like and D2-like families. Dopamine receptors are classified into two main groups based on their structural and pharmacological properties: D1-like (D1 and D5) which stimulate intracellular cAMP levels, and D2-like (D2, D3, and D4) which inhibit intracellular cAMP levels. frontiersin.orgnih.gov Studies utilizing radiolabeled this compound, such as [3H]this compound, have been employed in ligand binding assays to characterize dopamine receptors in various tissues, including rat striatal membranes and human parathyroid glands. nih.govnih.gov
Research has demonstrated a linear relationship between the occupation of the D1 dopamine receptor by [3H]this compound and the inhibition of dopamine-sensitive adenylate cyclase. nih.gov The presence of substances like (+/-)Sulpiride has been used in these experiments to mask binding to the D2 receptor, allowing for a clearer focus on D1 receptor interactions. nih.gov Furthermore, experiments involving the displacement of [3H]this compound binding by dopamine, both in the presence and absence of GTP, have provided insights into the D1 receptor's high and low affinity states and their relationship to adenylate cyclase activity. nih.gov These studies highlight this compound's utility in distinguishing and characterizing the functional coupling of dopamine receptor subtypes to downstream signaling pathways.
Advancing Understanding of Ligand-Receptor Interactions and G-Protein Coupled Receptor Function
As a ligand for dopamine receptors, which are a class of G-protein coupled receptors (GPCRs), this compound contributes to the broader understanding of ligand-receptor interactions and GPCR function. GPCRs are crucial mediators of cellular signaling, responding to a diverse range of extracellular stimuli, including neurotransmitters and hormones. bmglabtech.comnih.gov Upon ligand binding, GPCRs undergo conformational changes that facilitate interaction with heterotrimeric G proteins, leading to the activation of intracellular signaling cascades. bmglabtech.comfrontiersin.org
Studies involving this compound, particularly those examining its binding characteristics and effects on downstream signaling, provide valuable data on how ligands interact with dopamine GPCRs and influence their functional state. The concept of ligand-directed signaling or biased agonism, where different ligands binding to the same receptor can trigger distinct signaling pathways, is an active area of GPCR research. bmglabtech.commdpi.commdpi.com While specific detailed findings on this compound's role in biased signaling were not prominently found in the search results, its use in receptor binding and functional assays contributes to the methodologies used to study these complex interactions. Understanding the precise ways in which this compound interacts with dopamine receptor subtypes can shed light on the molecular mechanisms underlying GPCR activation, G protein coupling (such as Gs, Gi, and Gq), and the subsequent cellular responses. bmglabtech.comfrontiersin.orgresearchgate.net
Exploring Neurotransmitter System Interplay and Complex Network Modulation
The dopaminergic system does not function in isolation but interacts extensively with other neurotransmitter systems, forming complex networks that regulate various brain functions. Research utilizing compounds like this compound, which target dopamine receptors, can help explore this interplay and the modulation of these complex networks. For instance, studies on the modulation of midbrain dopamine neurotransmission by serotonin (B10506) highlight the versatile interactions between different neurotransmitter systems and their significance in neurological conditions like schizophrenia and the action of antipsychotic drugs. nih.gov
While direct studies specifically detailing this compound's role in modulating the interplay between dopamine and other specific neurotransmitter systems were not extensively found, its established use as a tool for studying dopamine receptors positions it as a potential probe for investigating how dopaminergic signaling influences or is influenced by other systems, such as the glutamatergic, GABAergic, or serotonergic pathways. nih.govmdpi.com Understanding these complex interactions is crucial for comprehending the neurobiological basis of various brain disorders and for developing therapeutic strategies that target multiple neurotransmitter systems. nih.govmdpi.com
Development of Novel Pharmacological Tools Based on this compound's Structure
The chemical structure of this compound, a thioxanthene (B1196266), can serve as a basis for the development of novel pharmacological tools. Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and involve understanding how modifications to a compound's structure affect its biological activity. collaborativedrug.comnih.gov By analyzing the structural features of this compound that contribute to its affinity and activity at dopamine receptors, researchers can design and synthesize new compounds with potentially improved selectivity, potency, or novel pharmacological properties.
Computational methods, such as pharmacophore modeling and virtual screening, can utilize the structural information of this compound to identify or design new molecules that are predicted to interact with dopamine receptors in a similar or modified manner. researchgate.netresearchgate.netnih.gov These novel compounds can then be synthesized and tested experimentally, serving as valuable tools for further research into dopamine receptor function, signaling pathways, and their roles in health and disease. The development of such tools is crucial for advancing our understanding of the dopaminergic system and identifying potential lead compounds for therapeutic development.
Computational Modeling and In Silico Investigations for Predictive Pharmacology
Computational modeling and in silico investigations play an increasingly important role in modern pharmacological research, allowing for the prediction of compound properties and interactions. researchgate.netmedidata.comnih.govfrontiersin.orgcoriolis-pharma.com Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can provide valuable insights into how this compound or related compounds might interact with dopamine receptors and behave within a biological system. researchgate.netresearchgate.netnih.govfrontiersin.org
While specific published studies detailing extensive computational modeling of this compound's interaction with dopamine receptors were not prominently found, the application of these methods to compounds targeting GPCRs is well-established. mdpi.comnih.gov In silico approaches can be used to:
Predict the binding modes and affinities of this compound to different dopamine receptor subtypes.
Simulate the conformational changes induced in the receptor upon this compound binding.
Analyze the potential impact of structural modifications to this compound on its receptor interactions and pharmacological profile.
Predict pharmacokinetic properties, which can guide the design of in vitro and in vivo experiments. researchgate.net
These computational studies can help prioritize compounds for synthesis and experimental testing, refine hypotheses about ligand-receptor interactions, and contribute to a more efficient and predictive approach to pharmacological research involving this compound and related structures. researchgate.netmedidata.comcoriolis-pharma.com
This compound's Role in Understanding Age-Related Changes in Dopaminergic Systems in Preclinical Models
Aging is associated with significant changes in the brain, including alterations in neurotransmitter systems like the dopaminergic system. mdpi.comfrontiersin.orgresearchgate.netnih.gov These age-related changes in dopamine synthesis, metabolism, uptake, and receptor sensitivity are thought to contribute to age-related cognitive and motor decline and increased vulnerability to neurodegenerative diseases like Parkinson's disease. mdpi.comfrontiersin.orgresearchgate.net
Preclinical animal models, such as aged rodents and monkeys, are widely used to study the impact of aging on the dopaminergic system and to evaluate potential therapeutic interventions. mdpi.comfrontiersin.orgnih.gov Studies using techniques like PET imaging with radioligands for dopamine receptors have revealed age-related declines in dopamine D2 receptor availability in the striatum of both humans and animal models. researchgate.netnih.gov
While specific studies detailing the use of this compound to investigate age-related changes in dopaminergic systems in preclinical models were not extensively found, its established use as a tool for studying dopamine receptors suggests its potential application in this area. This compound could be used in binding studies or functional assays in brain tissue from aged animals to characterize age-related alterations in dopamine receptor density, affinity, or signaling. Such studies could provide valuable insights into the mechanisms underlying age-related dopaminergic dysfunction and help identify potential targets for interventions aimed at mitigating these changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
